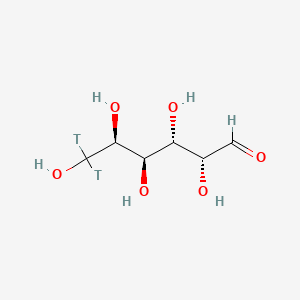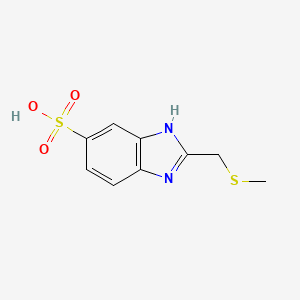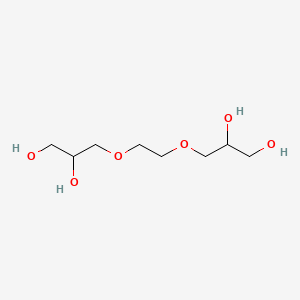
D-Galactose-6,6-C-t2(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Galactose-6,6-C-t2(9CI) is a specialized derivative of D-Galactose, a naturally occurring aldohexose. D-Galactose is a carbohydrate monomer found abundantly in nature, particularly in macroalgae, plants, and dairy products. It is a C4 epimer of glucose and plays a significant role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of D-Galactose-6,6-C-t2(9CI) involves specific synthetic routes that typically include microbial fermentation and enzyme-catalyzed conversion. These methods utilize galactose-rich biomass as a starting material. The process often involves the use of L-arabinose isomerase to convert D-Galactose to D-Tagatose .
Industrial Production Methods
Industrial production of D-Galactose-6,6-C-t2(9CI) leverages biotechnological processes, including microbial fermentation and enzyme-catalyzed conversion. These methods are optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
D-Galactose-6,6-C-t2(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include derivatives of D-Galactose-6,6-C-t2(9CI) that have enhanced properties for specific applications, such as increased solubility or stability .
Applications De Recherche Scientifique
D-Galactose-6,6-C-t2(9CI) has a wide range of scientific research applications:
Chemistry: Used as a raw material for synthesizing various chemical compounds.
Biology: Plays a role in studying carbohydrate metabolism and enzyme functions.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of biofuels and low-calorie sweeteners .
Mécanisme D'action
The mechanism of action of D-Galactose-6,6-C-t2(9CI) involves its interaction with specific enzymes and receptors in biological systems. For instance, it is converted to galactose 1-phosphate by galactokinase in the Leloir pathway. This conversion is crucial for its metabolic functions and potential therapeutic applications .
Comparaison Avec Des Composés Similaires
D-Galactose-6,6-C-t2(9CI) can be compared with other similar compounds such as D-Tagatose and D-Galactose. While D-Tagatose is known for its low-calorie sweetening properties, D-Galactose is widely studied for its role in carbohydrate metabolism. D-Galactose-6,6-C-t2(9CI) stands out due to its unique synthetic routes and specific applications in various fields .
List of Similar Compounds
- D-Tagatose
- D-Galactose
- D-Galactose-6-phosphate
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6,6-ditritiohexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2T2 |
Clé InChI |
GZCGUPFRVQAUEE-PLPLWAIMSA-N |
SMILES isomérique |
[3H]C([3H])([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-](/img/structure/B13749017.png)
![tert-butyl N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13749023.png)



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-amino-6-[(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B13749044.png)


![2,2'-Diethoxy[1,1'-binaphthalene]-4,4',6,6'-tetracarbonitrile](/img/structure/B13749070.png)




